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Introduction
Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, is under

investigation as a potential therapeutic for substance use disorders.[1] Unlike its parent

compound, noribogaine exhibits a distinct pharmacological profile, including a reduced

propensity for tremors and ataxia in rodents, suggesting a potentially improved safety profile.[2]

[3][4][5] This document provides a comprehensive overview of the application of noribogaine
hydrochloride (HCl) in preclinical toxicology screens, summarizing key safety data and

detailing essential experimental protocols. The information presented is intended to guide

researchers in designing and executing robust non-clinical safety studies for this compound.

Key Preclinical Toxicology Endpoints
Preclinical evaluation of noribogaine HCl has focused on several critical areas of potential

toxicity, primarily neurotoxicity and cardiotoxicity, which are known concerns with the parent

compound, ibogaine.

Neurotoxicity Assessment
Studies suggest that noribogaine possesses a more favorable neurotoxicity profile compared to

ibogaine.[2][6] While ibogaine has been associated with neurodegeneration, particularly of

Purkinje cells in the cerebellum, noribogaine is considered to be less neurotoxic.[2][6]
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A key study evaluating the functional neurotoxicity of noribogaine was conducted in

cynomolgus monkeys using continuous video-electroencephalographic (EEG) monitoring.[7][8]

This remains the gold standard for assessing seizure liability in preclinical drug safety

assessments.[7][8] In this study, oral doses of noribogaine HCl up to 320 mg/kg did not induce

seizures or premonitory EEG signals.[7][8] This dose was established as the no-observed-

adverse-effect-level (NOAEL) for EEG effects.[7] Clinical signs observed at higher doses

included mild reductions in activity, increased scratching and licking, poor coordination, emesis,

and partial anorexia, which correlated with plasma exposures and were transient.[7][8]

Table 1: Summary of Neurotoxicity Data for Noribogaine HCl

Species
Doses
Administered
(Oral)

Key Findings NOAEL (EEG) Reference

Cynomolgus

Monkey

160 mg/kg, 320

mg/kg

No EEG

evidence of

seizures or

premonitory

signs. Mild and

transient clinical

signs observed.

320 mg/kg [7][8]

Cardiotoxicity Assessment
A primary safety concern for both ibogaine and noribogaine is cardiotoxicity, specifically the

potential to prolong the QT interval, which can increase the risk of life-threatening cardiac

arrhythmias such as Torsade de Pointes (TdP).[6][9][10][11] Both compounds have been

shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is

crucial for cardiac repolarization.[10][11][12][13] The long half-life of noribogaine (28-49 hours)

means that this risk can be persistent.[10][14][15]

In vitro assays are critical for assessing the potential for hERG blockade. Patch-clamp

electrophysiology studies on HEK 293 cells stably expressing the hERG channel have been

used to determine the half-maximal inhibitory concentration (IC50) of noribogaine.[13][16]

Additionally, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
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coupled with multi-electrode array (MEA) technology provide a human-relevant in vitro model to

assess effects on action potential duration, an analogue of the QT interval.[10][17][18]

Table 2: Summary of In Vitro Cardiotoxicity Data for Noribogaine

Assay Cell Line Endpoint IC50 / Ki Value Reference

Whole-cell Patch

Clamp
HEK 293 hERG Blockade

IC50: 2.86 ± 0.68

µM
[13][16]

Radioligand

Binding
HEK 293 hERG Binding

Ki: 1.96 ± 0.36

µM
[16]

Whole-cell Patch

Clamp
hiPSC-CMs

Action Potential

Duration

Significant

prolongation at

therapeutic

concentrations

[12]

In vivo studies in animal models, typically involving telemetry-based ECG monitoring, are used

to confirm these in vitro findings.[10] In a clinical study with opioid-dependent patients,

noribogaine demonstrated a concentration-dependent increase in the QTc interval.[9]

Table 3: Clinical Cardiotoxicity Observations for Noribogaine

Population
Doses
Administered (Oral)

Mean QTc
Prolongation

Reference

Opioid-dependent

patients
60 mg ~16 ms [9]

120 mg ~28 ms [9]

180 mg ~42 ms [9]

General Safety and Tolerability
A Phase I ascending single-dose study in healthy male volunteers found that oral doses of

noribogaine from 3 mg to 60 mg were safe and well-tolerated.[3][14] No serious adverse events

were reported, and no mu-opioid agonist effects were observed.[3][14]
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Table 4: Summary of Phase I Safety and Tolerability Data for Noribogaine

Population
Doses
Administered (Oral)

Key Findings Reference

Healthy Male

Volunteers
3, 10, 30, 60 mg

Safe and well-

tolerated; no safety or

tolerability issues

identified.

[3][14]

Metabolism and Drug-Drug Interaction Potential
Noribogaine is the major metabolite of ibogaine, formed primarily through O-demethylation

catalyzed by the cytochrome P450 enzyme CYP2D6.[6][19] This metabolic pathway is crucial

to consider, as genetic polymorphisms in CYP2D6 can affect plasma concentrations of both

ibogaine and noribogaine, potentially increasing the risk of adverse events.[6][11] In vitro

studies using human liver microsomes (HLMs) are essential for characterizing the metabolism

of noribogaine and its potential to inhibit or induce CYP enzymes, thereby predicting potential

drug-drug interactions.[20][21]

Table 5: Receptor Binding Affinities of Noribogaine

Receptor Binding Affinity (Ki) Reference

Kappa Opioid 0.96 ± 0.08 µM [1][22]

Mu Opioid 2.66 ± 0.62 µM [1][22]

Delta Opioid 24.72 ± 2.26 µM [1][22]

Experimental Protocols
In Vitro hERG Manual Patch-Clamp Protocol
Objective: To determine the inhibitory effect of noribogaine HCl on the hERG potassium

channel.

Materials:
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Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG1a isoform.

[10]

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).[10]

Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to

7.2 with KOH).[10][16]

Test Compound: Noribogaine HCl dissolved in an appropriate vehicle.

Positive Control: A known hERG blocker (e.g., E-4031).[10]

Procedure:

Culture HEK-hERG cells to 70-80% confluency.[10]

Prepare fresh external and internal solutions and filter them.

Establish a whole-cell patch-clamp configuration.[16]

Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves

holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate channels,

followed by a repolarizing step to -50 mV to measure the peak tail current.[10]

Establish a stable baseline recording in the external solution.

Apply increasing concentrations of noribogaine HCl via a perfusion system.

At the end of the experiment, apply the positive control to confirm the recorded current is

from hERG channels.[10]

Data Analysis:

Measure the peak tail current at each concentration and calculate the percentage of

inhibition relative to the baseline.

Fit the concentration-response data to a Hill equation to determine the IC50 value.[10]
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In Vivo ECG Monitoring in Rats via Telemetry
Objective: To assess the effect of noribogaine HCl on the QT interval and other ECG

parameters in a conscious, freely moving animal model.

Materials:

Animal Model: Male Wistar or Sprague-Dawley rats.[10]

Telemetry Implants: For continuous ECG recording.

Test Compound: Noribogaine HCl formulated for the desired route of administration (e.g.,

oral gavage).

Procedure:

Surgically implant telemetry transmitters in the rats and allow for a sufficient recovery period.

House the rats individually in cages with a telemetry receiver.

Record baseline ECG data for a period sufficient to establish a stable diurnal rhythm.[10]

Administer noribogaine HCl.

Continuously record ECG data for at least 24-48 hours post-dose.[10]

Data Analysis:

Analyze the ECG waveforms to determine heart rate, PR interval, QRS duration, and QT

interval.

Apply a heart rate correction to the QT interval (e.g., Bazett's formula: QTc = QT / √RR).[10]

Compare the post-dose QTc values to the baseline values.

In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the kinetic parameters of noribogaine metabolism and its potential to

inhibit CYP enzymes.
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Materials:

Pooled human liver microsomes (HLMs) or recombinant CYP2D6.[20]

Test Compound: Noribogaine HCl.

Potassium phosphate buffer (pH 7.4).[20]

NADPH-regenerating system.[20]

Known CYP2D6 inhibitor (e.g., quinidine) as a positive control for inhibition assays.[19][20]

Acetonitrile for quenching the reaction.[20]

Internal standard for LC-MS/MS analysis.[20]

Procedure (for metabolism kinetics):

Pre-incubate HLMs in potassium phosphate buffer at 37°C.[20]

Add varying concentrations of noribogaine HCl.

Initiate the reaction by adding the NADPH-regenerating system.[20]

Incubate at 37°C for a specified time within the linear range of the reaction.[20]

Stop the reaction with ice-cold acetonitrile containing an internal standard.[20]

Centrifuge to precipitate proteins.[20]

Analyze the supernatant for the formation of metabolites using a validated LC-MS/MS

method.[20]

Data Analysis:

Calculate the rate of metabolite formation at each substrate concentration.

Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.[20]
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Caption: Proposed pathway for noribogaine-induced cardiotoxicity.
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Caption: Comparative neurotoxicity pathways of ibogaine and noribogaine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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